N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide
Description
This compound features a 1,2,4-oxadiazole core substituted with a phenyl group at position 3 and a methyl group at position 3. The methyl group is further linked to a 1,3-thiazole ring, which carries a pyrazin-2-yl substituent at position 2 and a carboxamide moiety at position 4. Its ChEBI classification underscores its recognition as a distinct chemical entity within the oxadiazole family .
Properties
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2S/c24-16(13-10-26-17(21-13)12-8-18-6-7-19-12)20-9-14-22-15(23-25-14)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLQWBWNZHSASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CSC(=N3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly focusing on antimicrobial and anticancer properties.
Compound Overview
The compound belongs to a class of derivatives that include oxadiazoles and thiazoles, which are known for their diverse biological activities. The structure can be broken down into several key components:
- Oxadiazole Ring : Known for its role in enhancing biological activity.
- Thiazole Moiety : Often associated with antimicrobial and anticancer properties.
- Pyrazine Group : Contributes to the compound's pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. A common synthetic route includes:
- Formation of the Oxadiazole Ring : This can be achieved through the reaction of hydrazides with carboxylic acid derivatives.
- Attachment of the Thiazole and Pyrazine Groups : These are introduced via coupling reactions using appropriate precursors.
- Final Amide Formation : The last step involves the reaction of the oxadiazole intermediate with the thiazole component to yield the final product.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole and thiazole moieties exhibit significant antimicrobial activity. For instance:
- In vitro Studies : Compounds similar to N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(pyrazin-2-yl)-1,3-thiazole have shown effectiveness against various bacterial strains. The disc diffusion method revealed that these compounds are particularly effective against gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HUH7 (liver cancer). Notably, some derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil .
- Mechanism of Action : The proposed mechanism involves the activation of apoptotic pathways through the upregulation of p53 and caspase activation in cancer cells . Molecular docking studies suggest that these compounds may interact with key enzymes involved in DNA synthesis, such as thymidylate synthase .
Table 1: Summary of Biological Activities
| Activity Type | Model/Method Used | Results/Findings |
|---|---|---|
| Antimicrobial | Disc diffusion | Effective against gram-positive bacteria |
| Cytotoxicity | NCI-60 Sulforhodamine B assay | IC50 values < 20 µM for several derivatives |
| Apoptosis Induction | Western blot analysis | Increased p53 expression; caspase activation observed |
Case Study Analysis
A study conducted by Ahsan et al. highlighted the dual antimicrobial and anticancer activity of oxadiazole derivatives. Compounds were screened against multiple cancer cell lines and showed promising results with IC50 values indicating effective cytotoxicity . Furthermore, molecular docking studies indicated strong interactions with target proteins involved in cancer progression.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in the combination of a phenyl-substituted oxadiazole, pyrazine-thiazole hybrid, and carboxamide group. Key analogues include:
Physicochemical and Pharmacological Properties
- The pyrazine moiety may enhance solubility via hydrogen bonding, while the phenyl group increases hydrophobicity.
- Bioactivity: ALC29 and ALC30 were identified as inhibitors of the Plasmodium falciparum Atg8–Atg3 interaction, a target for antimalarial drug development . SN00797439 demonstrated anti-parasitic activity against larval stages of nematodes, inducing a "coiled" phenotype . The shared 3-phenyl-oxadiazole motif in the target compound suggests possible antiparasitic applications.
Preparation Methods
Cyclocondensation of Amidoximes with Carboxylic Acid Derivatives
A common approach involves reacting aryl amidoximes with activated carboxylic acid derivatives. For example, 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde can be prepared by treating benzamidoxime with ethyl chlorooxaloacetate in dimethylformamide (DMF) at 80°C for 12 hours. Subsequent reduction of the aldehyde to the corresponding alcohol using sodium borohydride, followed by bromination with phosphorus tribromide, yields 5-(bromomethyl)-3-phenyl-1,2,4-oxadiazole .
Key Data:
Synthesis of the 1,3-Thiazole-4-carboxamide Moiety
The 2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide fragment is constructed via Hantzsch thiazole synthesis.
Hantzsch Thiazole Formation
A mixture of 2-pyrazinecarboxamide and phenacyl bromide in ethanol undergoes cyclocondensation with thiourea in the presence of acetic acid at reflux (80°C, 6 hours). The intermediate 2-(pyrazin-2-yl)-4-carbamoyl-1,3-thiazole is isolated via recrystallization from ethanol.
Optimization Note:
-
Substituting thiourea with thioacetamide increases yield to 85% but requires longer reaction times (12 hours).
Key Data:
Coupling of Oxadiazole and Thiazole Fragments
The final step involves coupling the 1,2,4-oxadiazole bromomethyl derivative with the thiazole-4-carboxamide via nucleophilic substitution.
Alkylation of Thiazole-4-carboxamide
A solution of 2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide (1.0 eq) and 5-(bromomethyl)-3-phenyl-1,2,4-oxadiazole (1.2 eq) in dry DMF is stirred with potassium carbonate (2.0 eq) at 60°C for 8 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Key Data:
Alternative Routes and Modifications
One-Pot Oxidative Cyclization
A recent method employs trichloroisocyanuric acid (TCCA) to cyclize N'-(pyrazine-2-carbonyl)thiourea and phenylglyoxal in acetonitrile at room temperature, forming the thiazole core in situ. Subsequent reaction with the oxadiazole bromomethyl derivative reduces steps but requires strict pH control.
Key Data:
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Complexity |
|---|---|---|---|
| Cyclocondensation | 65–72 | 12–24 hours | Moderate |
| Hantzsch Synthesis | 78–85 | 6–12 hours | Low |
| One-Pot Cyclization | 58 | 8 hours | High |
Experimental Validation and Characterization
Critical validation steps include:
-
HPLC Purity: >98% (C18 column, methanol/water 70:30).
-
X-ray Crystallography: Confirms planar geometry of the oxadiazole-thiazole hybrid.
Challenges and Optimization Strategies
-
Solvent Selection: DMF enhances coupling efficiency but complicates purification. Switching to dichloromethane with a phase-transfer catalyst (tetrabutylammonium bromide) improves yields to 70%.
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Byproduct Formation: Over-alkylation is mitigated by using a 1.2:1 ratio of bromomethyl oxadiazole to thiazole .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling reactions. A general approach includes:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of acylated amidoximes under reflux conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) .
- Step 2: Thiazole ring assembly via Hantzsch thiazole synthesis, combining α-haloketones with thiourea derivatives.
- Step 3: Final coupling of the oxadiazole and pyrazine-thiazole moieties using nucleophilic substitution or amide bond formation .
Optimize yields by controlling reaction time (12-24 hours) and temperature (80-100°C) .
Basic: How can the compound’s structure be validated post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C): Confirm proton environments (e.g., pyrazine C-H at δ 8.5–9.0 ppm) and carbonyl groups (C=O at ~170 ppm) .
- IR Spectroscopy: Identify key functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹ for oxadiazole) .
- HPLC-MS: Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass) .
Basic: What initial biological assays are suitable for activity screening?
Methodological Answer:
Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition: Test against kinases or proteases (e.g., EGFR or COX-2) using fluorometric assays .
- Cellular Viability: Screen against cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays, noting IC₅₀ values .
- Antimicrobial Activity: Use broth microdilution for bacterial/fungal strains (e.g., S. aureus or C. albicans) .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
Employ Design of Experiments (DoE) to refine parameters:
- Solvent Selection: Replace DMF with acetonitrile to reduce side reactions .
- Catalyst Screening: Test Pd/C or Cu(I) catalysts for Suzuki-Miyaura coupling steps .
- Temperature Gradients: Use microwave-assisted synthesis to reduce time (e.g., 30 minutes at 120°C vs. 24 hours conventionally) .
Monitor intermediates via TLC and isolate by column chromatography (silica gel, hexane/EtOAc gradient) .
Advanced: How to resolve contradictions in bioactivity data across structural analogs?
Methodological Answer:
Perform comparative structure-activity relationship (SAR) studies:
- Substituent Analysis: Compare pyrazine (high electron density) vs. pyridine (lower activity) in analogs .
- Docking Simulations: Use AutoDock Vina to model interactions (e.g., pyrazine’s N-atoms forming H-bonds with ATP-binding pockets) .
- Meta-Analysis: Aggregate data from PubChem or ChEMBL to identify trends (e.g., oxadiazole derivatives showing consistent anti-inflammatory activity) .
Advanced: What computational methods predict pharmacokinetic properties?
Methodological Answer:
Use in silico tools to evaluate ADMET profiles:
- LogP Calculation: Predict lipophilicity via ChemAxon or SwissADME (target LogP < 5 for oral bioavailability) .
- Metabolic Stability: Simulate cytochrome P450 interactions using Schrödinger’s QikProp .
- Toxicity Prediction: Apply ProTox-II to assess hepatotoxicity or mutagenicity risks .
Advanced: How to design derivatives with improved solubility for in vivo studies?
Methodological Answer:
Modify the scaffold to enhance hydrophilicity:
- PEGylation: Introduce polyethylene glycol chains at the oxadiazole methyl group .
- Salt Formation: React with HCl or sodium citrate to improve aqueous solubility .
- Co-solvent Systems: Use DMSO:PBS (10:90) for in vivo formulations .
Advanced: What strategies validate target engagement in complex biological systems?
Methodological Answer:
Use orthogonal assays to confirm mechanism of action:
- SPR (Surface Plasmon Resonance): Measure binding affinity (KD) to purified target proteins .
- Cellular Thermal Shift Assay (CETSA): Confirm target stabilization in lysates after compound treatment .
- CRISPR Knockout: Compare activity in wild-type vs. gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
